tert-Butyl (3-methylthiophen-2-yl)carbamate
CAS No.: 194809-05-7
Cat. No.: VC20908829
Molecular Formula: C10H15NO2S
Molecular Weight: 213.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194809-05-7 |
|---|---|
| Molecular Formula | C10H15NO2S |
| Molecular Weight | 213.3 g/mol |
| IUPAC Name | tert-butyl N-(3-methylthiophen-2-yl)carbamate |
| Standard InChI | InChI=1S/C10H15NO2S/c1-7-5-6-14-8(7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
| Standard InChI Key | KOYPJRPYUJYATK-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=C1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C(SC=C1)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl (3-methylthiophen-2-yl)carbamate represents an important class of thiophene derivatives containing a carbamate protection group. The compound features a five-membered thiophene ring with a methyl group at position 3 and a tert-butylcarbamate group at position 2. This specific arrangement of functional groups contributes to its unique chemical properties and potential applications in organic synthesis.
Chemical Identification
The compound tert-Butyl (3-methylthiophen-2-yl)carbamate is identified in chemical databases with CAS registry number 194809-05-7 . It is important to distinguish this compound from the structurally related but distinct compound tert-butyl N-[2-(3-methylthiophen-2-yl)-2-oxoethyl]carbamate, which has a different CAS number (1889723-44-7) and molecular structure .
Structural Features
The structure of tert-Butyl (3-methylthiophen-2-yl)carbamate contains several key components:
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A thiophene core (five-membered aromatic heterocycle containing sulfur)
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A methyl substituent at position 3 of the thiophene ring
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A tert-butylcarbamate group (-NH-CO-O-C(CH₃)₃) at position 2
The presence of the thiophene ring provides aromatic character, while the carbamate group introduces specific reactivity patterns and protection capabilities that are valuable in multi-step organic synthesis.
Physical and Chemical Properties
Basic Physical Properties
Based on the available data, tert-Butyl (3-methylthiophen-2-yl)carbamate is commercially available at a standard purity of 97% . While the search results provide limited specific physical data for this compound, we can present the following information:
Applications and Uses
Synthetic Applications
tert-Butyl (3-methylthiophen-2-yl)carbamate likely serves several important functions in organic synthesis:
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As a protected form of the corresponding amine for use in multi-step synthesis
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As a building block for more complex heterocyclic compounds
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As an intermediate in the synthesis of biologically active compounds The tert-butylcarbamate (Boc) protecting group is widely used in organic synthesis because it can be selectively removed under acidic conditions without affecting many other functional groups.
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